molecular formula C8H5Cl2F3 B14745551 1,1-Dichloro-2,2,2-trifluoro-1-phenylethane CAS No. 309-10-4

1,1-Dichloro-2,2,2-trifluoro-1-phenylethane

Cat. No.: B14745551
CAS No.: 309-10-4
M. Wt: 229.02 g/mol
InChI Key: VCGJIIDFWDVVQE-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,2,2-trifluoro-1-phenylethane is an organic compound with the molecular formula C8H5Cl2F3 It is a halogenated derivative of phenylethane, characterized by the presence of both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-2,2,2-trifluoro-1-phenylethane can be synthesized through the halogenation of 1-phenylethane. The process involves the introduction of chlorine and fluorine atoms into the phenylethane structure. One common method is the reaction of 1-phenylethane with chlorine gas and hydrogen fluoride under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation reactions. The process is carried out in specialized reactors designed to handle the corrosive nature of chlorine and hydrogen fluoride. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. The final product is purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2,2,2-trifluoro-1-phenylethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form this compound derivatives with fewer halogen atoms.

    Oxidation Reactions: Oxidation can lead to the formation of phenylethane derivatives with additional oxygen-containing functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide for hydroxyl substitution and ammonia for amino substitution. These reactions are typically carried out in polar solvents, such as water or ethanol, at elevated temperatures.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used to achieve reduction. The reactions are conducted in anhydrous solvents, such as ether or tetrahydrofuran, under inert atmosphere conditions.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are employed. These reactions are performed in acidic or basic media, depending on the desired oxidation state.

Major Products Formed

    Substitution Reactions: Products include 1-hydroxy-2,2,2-trifluoro-1-phenylethane and 1-amino-2,2,2-trifluoro-1-phenylethane.

    Reduction Reactions: Products include partially or fully dehalogenated phenylethane derivatives.

    Oxidation Reactions: Products include phenylethane derivatives with ketone or carboxylic acid functional groups.

Scientific Research Applications

1,1-Dichloro-2,2,2-trifluoro-1-phenylethane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various halogenated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1-dichloro-2,2,2-trifluoro-1-phenylethane involves its interaction with molecular targets, such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,1,2-Trichloro-1,2,2-trifluoroethane: This compound has a similar structure but with an additional chlorine atom.

    2,2-Dichloro-1,1,1-trifluoroethane: This compound has a similar structure but lacks the phenyl group.

    1,1,1-Trichloro-2,2,2-trifluoroethane: This compound has a similar structure but with three chlorine atoms and no phenyl group.

Uniqueness

1,1-Dichloro-2,2,2-trifluoro-1-phenylethane is unique due to the presence of both chlorine and fluorine atoms on a phenylethane backbone. This combination of halogens and the phenyl group imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

(1,1-dichloro-2,2,2-trifluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGJIIDFWDVVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334373
Record name Benzene, (1,1-dichloro-2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309-10-4
Record name Benzene, (1,1-dichloro-2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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